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molecular formula C12H9N3S B8686494 2-(Pyridin-2-yl)-5-aminobenzothiazole CAS No. 61352-24-7

2-(Pyridin-2-yl)-5-aminobenzothiazole

Cat. No. B8686494
M. Wt: 227.29 g/mol
InChI Key: IXKOSIVMZLCTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674809B2

Procedure details

PPA (500 g) is added to picolinic acid (24.6 g, 0.2 mol) and sodium 2-amino-4-nitrothiophenoxide (47 g, 0.2 mol). The mixture is heated at 120-130° C. for 6 hours. The resulting mixture is cooled and NaOH is added dropwise (pH=10). The product is filtered off and washed with water. The 2-(2-pyridyl)-5-nitrobenzothiazole is recrystallized from 9/1 isopropyl ether/methanol and is added to a solution of tin dichloride (61.6 g, 0.273 mol) in conc. HCl (50 ml) at 0° C. This mixture is heated at 95° C. for 120 minutes. It is cooled and NaOH is added dropwise (pH=10). The resulting mixture is extracted with chloroform and the combined organic phases are extracted with 0.5M HCl. The acidic aqueous phases are combined, basified with NaOH (pH=10) and extracted with ethyl acetate. The extracts are washed with water and evaporated. The solid obtained is recrystallized from isopropyl ether. Yield: 3.6 g; Rf (9/1 chloroform/methanol): 0.45; IR (KBr): 3400, 3325, 3215, 1590, 1430, 1320, 780 cm−1.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](O)=O.[NH2:10][C:11]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:12]=1[S-:13].[Na+].[OH-].[Na+].[Sn](Cl)Cl>Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:13][C:12]2[CH:14]=[CH:15][C:16]([NH2:18])=[CH:17][C:11]=2[N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
47 g
Type
reactant
Smiles
NC1=C([S-])C=CC(=C1)[N+](=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
61.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The 2-(2-pyridyl)-5-nitrobenzothiazole is recrystallized from 9/1 isopropyl ether/methanol
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated at 95° C. for 120 minutes
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted with 0.5M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropyl ether

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C=1SC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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